molecular formula C10H9IO3 B1325316 4-(3-Iodophenyl)-4-oxobutyric acid CAS No. 898790-80-2

4-(3-Iodophenyl)-4-oxobutyric acid

Cat. No. B1325316
M. Wt: 304.08 g/mol
InChI Key: HQTQRXTZHIHSPP-UHFFFAOYSA-N
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Description

The compound “4-(3-Iodophenyl)-4-oxobutyric acid” is a derivative of phenylbutyric acid, where one of the phenyl ring hydrogens is replaced by an iodine atom . Phenylbutyric acid derivatives are often used in medicinal chemistry due to their diverse biological activities.


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through Friedel-Crafts acylation, a process where an acyl group is introduced to the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a four-carbon butyric acid chain attached to a phenyl ring at the fourth carbon. The phenyl ring would have an iodine atom attached at the third carbon .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of carboxylic acids and halogenated aromatic compounds. For instance, it might participate in condensation reactions, substitutions, or be reduced to an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Application : Iodophenyl compounds are used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
    • Methods : Compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
    • Results : The synthesized compounds were screened for antimicrobial activity .
  • Organic Chemistry

    • Application : 3-Iodophenylboronic acid is used as a reactant in various chemical reactions, including aerobic oxidative coupling with arenes, coupling with acetals, synthesis of inhibitors of homoserine transacetylase, Boron-Heck arylation with alkenes, N-arylation, and Heck reactions with electrophilic alkenes .
    • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
    • Results : The outcomes of these reactions would also depend on the specific reaction, but in general, these reactions allow for the synthesis of a wide range of organic compounds .

Safety And Hazards

As with any chemical compound, handling “4-(3-Iodophenyl)-4-oxobutyric acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

4-(3-iodophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTQRXTZHIHSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645396
Record name 4-(3-Iodophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Iodophenyl)-4-oxobutyric acid

CAS RN

898790-80-2
Record name 4-(3-Iodophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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